molecular formula C11H24O3S B11057874 3-(Octylsulfonyl)propan-1-ol

3-(Octylsulfonyl)propan-1-ol

Cat. No.: B11057874
M. Wt: 236.37 g/mol
InChI Key: UTGINSPXAUFVQF-UHFFFAOYSA-N
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Description

3-(Octylsulfonyl)propan-1-ol is an organic compound with the molecular formula C11H24O3S It is a primary alcohol with a sulfonyl group attached to an octyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Octylsulfonyl)propan-1-ol typically involves the reaction of 1-propanol with octylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

C8H17SO2Cl+C3H7OHC8H17SO2C3H7OH+HCl\text{C}_8\text{H}_{17}\text{SO}_2\text{Cl} + \text{C}_3\text{H}_7\text{OH} \rightarrow \text{C}_8\text{H}_{17}\text{SO}_2\text{C}_3\text{H}_7\text{OH} + \text{HCl} C8​H17​SO2​Cl+C3​H7​OH→C8​H17​SO2​C3​H7​OH+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction completion. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Octylsulfonyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Acidified potassium dichromate (K2Cr2O7) or pyridinium chlorochromate (PCC) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: Formation of 3-(Octylsulfonyl)propanal or 3-(Octylsulfonyl)propanoic acid.

    Reduction: Formation of 3-(Octylthio)propan-1-ol.

    Substitution: Formation of 3-(Octylsulfonyl)propyl halides.

Scientific Research Applications

3-(Octylsulfonyl)propan-1-ol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of sulfonyl-containing compounds and their biological activities.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Octylsulfonyl)propan-1-ol involves its interaction with biological molecules through its sulfonyl and hydroxyl groups. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions can affect various molecular targets and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Propan-1-ol: A primary alcohol with similar reactivity but lacking the sulfonyl group.

    Octylsulfonyl chloride: A sulfonyl chloride with similar reactivity but lacking the hydroxyl group.

    3-(Octylthio)propan-1-ol: A similar compound with a thioether group instead of a sulfonyl group.

Uniqueness

3-(Octylsulfonyl)propan-1-ol is unique due to the presence of both a sulfonyl group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H24O3S

Molecular Weight

236.37 g/mol

IUPAC Name

3-octylsulfonylpropan-1-ol

InChI

InChI=1S/C11H24O3S/c1-2-3-4-5-6-7-10-15(13,14)11-8-9-12/h12H,2-11H2,1H3

InChI Key

UTGINSPXAUFVQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)CCCO

Origin of Product

United States

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